2,5-Dibromo-N,N-dimethylaniline
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Overview
Description
2,5-Dibromo-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromine atoms and a dimethylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-N,N-dimethylaniline can be synthesized through the bromination of N,N-dimethylaniline. The process involves the reaction of N,N-dimethylaniline with bromine in the presence of a suitable solvent, such as acetic acid or methanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where N,N-dimethylaniline is reacted with bromine in a controlled environment. The use of automated systems ensures consistent product quality and minimizes the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of N,N-dimethylaniline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium thiocyanate (KSCN) in methanol or acetic acid are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Aryl thiocyanates or other substituted derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: N,N-dimethylaniline.
Scientific Research Applications
2,5-Dibromo-N,N-dimethylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: The compound is utilized in the development of advanced materials, such as conducting polymers and nanocomposites.
Biological Studies: It serves as a model compound in studies related to enzyme activity and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-N,N-dimethylaniline involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the dimethylamino group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can also act as a ligand, forming complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N,N-dimethylaniline
- 2,5-Dimethylaniline
- N,N-Dimethylaniline
Uniqueness
2,5-Dibromo-N,N-dimethylaniline is unique due to the presence of two bromine atoms, which significantly alter its chemical reactivity compared to its mono-brominated or non-brominated counterparts. This makes it a valuable compound for specific synthetic applications and research studies .
Biological Activity
2,5-Dibromo-N,N-dimethylaniline (CAS No. 60573-63-9) is a halogenated aromatic amine with significant chemical and biological relevance. Its molecular formula is C8H9Br2N, and it has a molecular weight of 278.974 g/mol. This compound is primarily studied for its synthesis applications in organic chemistry and its potential biological activities, including toxicity and metabolic pathways.
Property | Value |
---|---|
Chemical Name | This compound |
Molecular Formula | C8H9Br2N |
Molecular Weight | 278.974 g/mol |
CAS Number | 60573-63-9 |
Toxicological Profile
This compound exhibits notable toxicity, which is a critical aspect of its biological activity. Studies have shown that compounds in the dibromoaniline class can be harmful upon ingestion, skin contact, or inhalation. The GHS hazard statements indicate it is toxic if swallowed, in contact with skin, and harmful if inhaled, causing serious eye irritation and skin irritation .
Metabolism and Biotransformation
The metabolism of halogenated anilines like this compound typically involves phase I reactions mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, potentially leading to the formation of reactive intermediates that can interact with biomolecules .
Research indicates that the presence of bromine atoms significantly influences the metabolic pathways and reactivity of these compounds. For instance, studies have demonstrated that dibromoanilines can undergo various transformations that may result in both detoxification and bioactivation processes .
Case Studies
- Reactivity Studies : A study highlighted the enhanced reactivity of ortho-substituted dibromoanilines in nucleophilic substitution reactions compared to their mono-brominated counterparts. This increased reactivity can lead to the formation of various derivatives that may possess distinct biological activities .
- Toxicity Assessment : In a comparative toxicity study involving several brominated anilines, this compound was found to exhibit higher acute toxicity levels than its mono-brominated analogs. This suggests that the addition of bromine atoms can amplify toxic effects through mechanisms such as oxidative stress induction .
Synthesis and Applications
The synthesis of this compound typically involves bromination reactions using N,N-dimethylaniline as a precursor. The compound serves as an intermediate in the production of various pharmaceuticals and agrochemicals due to its ability to undergo further functionalization .
Properties
CAS No. |
60573-63-9 |
---|---|
Molecular Formula |
C8H9Br2N |
Molecular Weight |
278.97 g/mol |
IUPAC Name |
2,5-dibromo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9Br2N/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 |
InChI Key |
ULXVEUKTIACPBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
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